molecular formula C15H11BrClNO2S B1669129 CK-548 CAS No. 388604-55-5

CK-548

Cat. No.: B1669129
CAS No.: 388604-55-5
M. Wt: 384.7 g/mol
InChI Key: KEGQNJITMFBVAC-UHFFFAOYSA-N
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Description

CK-548 is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

CK548 primarily targets the actin-related protein 2/3 (Arp2/3) complex . The Arp2/3 complex plays a key role in controlling eukaryotic cell motility by nucleating new branches in actin filaments . This process is tightly regulated by activating factors such as ATP and WASp-family proteins .

Mode of Action

CK548 interacts with the Arp2/3 complex by inserting into the hydrophobic core of Arp3 and altering its conformation . This interaction inhibits the ability of the Arp2/3 complex to nucleate actin filaments . CK548 appears to block the movement of Arp2 and Arp3 into their active conformation .

Biochemical Pathways

CK548 affects the actin-remodeling pathway involving Rac1, PIP5K1-α, and Arp3 . This pathway is essential for infection by pathogenic alphaviruses . Inhibition of the Arp2/3 complex by CK548 can lead to changes in the actin cytoskeleton, affecting cellular processes such as cell motility and intracellular trafficking .

Pharmacokinetics

Factors such as solubility, permeability, metabolic stability, and elimination rates would influence how CK548 is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of CK548’s action primarily involve changes in the actin cytoskeleton. CK548 inhibits the formation of actin filament comet tails by Listeria and podosomes by monocytes . In the context of viral infections, CK548 can interfere with the trafficking of viral components across the cell, inhibiting viral infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK-548 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a thioamide and a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization, forming the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

CK-548 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-3-(5-chlorophenyl)-4-thiazolidinone
  • 2-(3-Bromophenyl)-3-(5-hydroxyphenyl)-4-thiazolidinone
  • 2-(3-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone

Uniqueness

CK-548 is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group on the phenyl ring also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGQNJITMFBVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402686
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388604-55-5
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-548
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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